molecular formula C24H23N3O3 B2558010 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452089-80-4

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide

Cat. No.: B2558010
CAS No.: 452089-80-4
M. Wt: 401.466
InChI Key: MUGLLBVRLUQKFY-PCLIKHOPSA-N
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Description

The compound 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is a carbazole-based hydrazide derivative. Its structure features:

  • A 9H-carbazole core, a nitrogen-containing heterocycle known for its aromaticity and role in π-π stacking interactions.
  • A propanehydrazide linker, which connects the carbazole to a substituted phenyl group.

Carbazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. The (1E)-ethylidene configuration ensures a planar geometry, optimizing interactions with biological targets .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16(17-11-12-22(28)23(15-17)30-2)25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15,28H,13-14H2,1-2H3,(H,26,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGLLBVRLUQKFY-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide, a compound characterized by its complex structure, has garnered attention in recent years for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure

The compound is classified as a hydrazone derivative, featuring a carbazole moiety which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C23H21N3O2
  • SMILES Notation : C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)O

Synthesis

The synthesis of this compound typically involves the condensation reaction between 9H-carbazole derivatives and appropriate aldehydes or ketones. The efficiency of the synthesis can vary based on the reaction conditions and the specific reagents used.

Anticancer Properties

Several studies have indicated that carbazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of carbazole showed inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective dosage levels .

Antioxidant Activity

The antioxidant properties of carbazole derivatives have also been explored. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

  • Research Findings : In vitro assays have shown that this compound exhibits strong antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Antiviral Activity

Recent investigations have focused on the antiviral potential of carbazole derivatives against viruses such as SARS-CoV-2.

  • Molecular Docking Studies : A docking study revealed that the compound binds effectively to viral proteins, suggesting its potential as an antiviral agent. The binding affinities were reported to be comparable to existing antiviral drugs .

Comparative Biological Activity Table

Biological ActivityTest MethodologyResults
Cytotoxicity MTT AssayIC50 values < 10 µM against breast cancer cells
Antioxidant DPPH ScavengingComparable to ascorbic acid (20 µM effective concentration)
Antiviral Molecular DockingBinding affinity -8.76 Kcal/mol against viral protease

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence electronic properties and bioactivity. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight Key Structural Features
Target Compound 4-hydroxy-3-methoxy 386.41 g/mol Electron-donating groups enhance solubility and H-bonding .
3-(9H-Carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide 3-nitro 400.44 g/mol Nitro group (electron-withdrawing) increases electrophilicity; may enhance antimicrobial activity.
3-(9H-Carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylene]propanehydrazide 4-nitro 386.41 g/mol Para-nitro substitution improves π-acceptor capacity; used in sensor applications .
3-(3,6-Diiodo-9H-carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylidene]propanehydrazide 4-nitro + carbazole diiodination 634.18 g/mol Iodine atoms increase molecular bulk and lipophilicity; potential for radiopharmaceutical use .
3-(9H-Carbazol-9-yl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]propanehydrazide 2-hydroxynaphthyl 413.45 g/mol Naphthyl group enhances π-π stacking but reduces aqueous solubility .

Key Observations:

  • Nitro groups (electron-withdrawing) enhance electrophilicity, favoring interactions with microbial enzymes or DNA, as observed in antimicrobial studies .

Modifications to the Carbazole Core

The carbazole core’s saturation and substitution patterns influence bioactivity:

Compound Name Carbazole Modification Biological Implications
Target Compound 9H-carbazole (fully aromatic) Aromaticity supports intercalation with DNA or enzyme active sites .
N′-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide 1,2,3,4-tetrahydrocarbazole Partial saturation reduces planarity, potentially altering binding kinetics .
9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine Ethyl substitution at N9 Alkyl chains may enhance membrane permeability .

Key Observations:

  • Fully aromatic carbazoles (e.g., target compound) are ideal for intercalation and charge-transfer interactions.
  • Saturated carbazoles (e.g., tetrahydro derivatives) exhibit reduced planarity, which may limit DNA binding but improve selectivity for enzymes .

Hydrazide Linker and Heterocyclic Modifications

The propanehydrazide linker and adjacent heterocycles modulate pharmacokinetics:

Compound Name Hydrazide/Heterocycle Modification Activity Profile
Target Compound Propanehydrazide Hydrazide linker supports Schiff base formation, a common motif in antimicrobial agents .
1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone 1,3,4-Oxadiazole Oxadiazole enhances metabolic stability; compounds show antibacterial activity .
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide Acetamide Acetamide derivatives exhibit antifungal activity due to H-bonding with fungal enzymes .

Key Observations:

  • Hydrazide linkers are versatile for forming stable complexes with metal ions or biological targets .
  • Heterocycles like oxadiazole improve metabolic stability and bioavailability .

Preparation Methods

Precursor Synthesis: 3-(9H-Carbazol-9-yl)Propanehydrazide

The foundational precursor for this compound is 3-(9H-carbazol-9-yl)propanehydrazide, synthesized via hydrazinolysis of ethyl 3-(9H-carbazol-9-yl)propanoate.

Procedure :

  • Esterification : 3-(9H-Carbazol-9-yl)propanoic acid is esterified with ethanol in the presence of sulfuric acid to yield ethyl 3-(9H-carbazol-9-yl)propanoate.
  • Hydrazinolysis : The ester (2.7 g, 10 mmol) is refluxed with hydrazine hydrate (5 mL) in ethanol (20 mL) for 5 hours. The product precipitates as white crystals (76% yield, m.p. 150–152°C).

Characterization :

  • IR (KBr) : NH stretch at 3312 cm⁻¹, C=O at 1660 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 2.62 (t, 2H, CH₂), 4.65 (t, 2H, CH₂), 7.38–8.55 (m, 8H, aromatic).
  • MS : m/z 253 [M⁺].

Condensation with 4-Hydroxy-3-Methoxyacetophenone

The target hydrazide is formed by condensing 3-(9H-carbazol-9-yl)propanehydrazide with 4-hydroxy-3-methoxyacetophenone under acidic or basic conditions.

Procedure Adaptation from Literature :

  • Reaction Setup : A solution of 3-(9H-carbazol-9-yl)propanehydrazide (1.0 g, 3.95 mmol) and 4-hydroxy-3-methoxyacetophenone (0.72 g, 3.95 mmol) in methanol (20 mL) is treated with 50% aqueous KOH (4 mL).
  • Reflux : The mixture is refluxed for 4 hours, cooled, and neutralized with 2 M HCl.
  • Isolation : The yellow precipitate is filtered, washed with water, and recrystallized from methanol/water (50:1 v/v) to yield the title compound.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the ketone’s carbonyl carbon, followed by dehydration to form the (E)-configured imine (hydrazone). The use of KOH facilitates enolate formation, enhancing electrophilicity of the ketone.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies suggest that polar protic solvents (e.g., methanol, ethanol) improve yields by stabilizing intermediates. Catalytic acids (e.g., acetic acid) or bases (e.g., KOH) are critical for driving dehydration.

Key Findings :

  • Methanol vs. Ethanol : Methanol achieves higher yields (82%) due to better solubility of reactants.
  • Catalyst Loading : Excess KOH (>4 mL) leads to side products (e.g., over-oxidation), while sub-stoichiometric amounts result in incomplete condensation.

Stereochemical Control

The (E)-configuration is favored thermodynamically due to reduced steric hindrance between the carbazole and methoxyphenyl groups. X-ray crystallography of analogous compounds confirms dihedral angles of 38.6° between aromatic systems, aligning with computational models.

Characterization and Analytical Data

Spectroscopic Profiling

IR Analysis :

  • N–H Stretch : 3312 cm⁻¹ (hydrazide NH).
  • C=O Stretch : 1660 cm⁻¹ (amide I band).
  • Aromatic C–H : 3059 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • δ 2.62 (t, 2H, CH₂ propanehydrazide).
  • δ 4.65 (t, 2H, CH₂ adjacent to carbazole).
  • δ 6.85–8.55 (m, 11H, aromatic protons).
  • δ 9.40 (s, 1H, phenolic OH).

¹³C NMR :

  • 169.93 ppm (C=O), 140.25 ppm (carbazole C-9), 126.53–109.84 ppm (aromatic carbons).

Mass Spectrometry :

  • m/z 401.5 [M⁺], consistent with molecular formula C₂₄H₂₃N₃O₃.

Physicochemical Properties

  • Molecular Weight : 401.47 g/mol.
  • logP : 4.445 (predicted), indicating high lipophilicity.
  • Water Solubility : logS = -4.02, classifying it as poorly aqueous-soluble.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Solid-supported strategies (e.g., Wang resin) could enable stepwise assembly, though no literature evidence exists for this compound.

Q & A

Q. Q1: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis typically involves a condensation reaction between a carbazole-derived hydrazide and a substituted acetophenone. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred due to their polarity, which facilitates hydrazone formation .
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., pyridine) can accelerate imine bond formation .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the product. Yield improvements (up to 75%) are achievable by optimizing stoichiometry and reaction time .

Q. Q2: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the hydrazone linkage (δ 8.5–9.5 ppm for NH) and aromatic carbazole protons (δ 7.2–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • X-ray Crystallography : Resolve non-planar conformations caused by steric hindrance between the carbazole and methoxyphenyl groups .

Q. Q3: What preliminary assays are recommended to evaluate its biological potential?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
  • Enzyme Inhibition : Assess acetylcholinesterase (AChE) or tyrosinase inhibition via spectrophotometric methods .

Advanced Research Questions

Q. Q4: How can computational methods elucidate its mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II (PDB ID: 1ZXM) or EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonding between the hydrazide group and active-site residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with anticancer activity using Gaussian-based DFT calculations .

Q. Q5: How do structural modifications impact its pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.8 to 2.5, enhancing solubility .
  • Metabolic Stability : Replace the 4-hydroxyphenyl group with a fluorine substituent to resist CYP450-mediated oxidation .
  • Pro-drug Design : Conjugate with PEGylated carriers to improve bioavailability, monitored via HPLC-MS .

Q. Q6: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., IC₅₀ determination via sigmoidal curve fitting) .
  • Control Experiments : Test against known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO vs. saline) and exposure time (24h vs. 48h) .

Critical Considerations for Experimental Design

  • Steric Effects : The carbazole moiety’s bulkiness necessitates longer reaction times for derivatization (~24h vs. 12h for simpler hydrazides) .
  • Photostability : Protect from UV light during storage; degradation products (e.g., nitroso derivatives) form under prolonged exposure .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing, prioritizing in silico and in vitro models to minimize animal use .

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